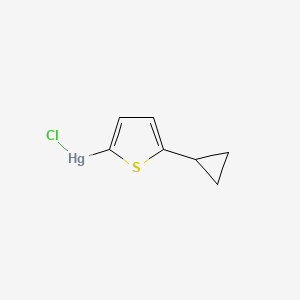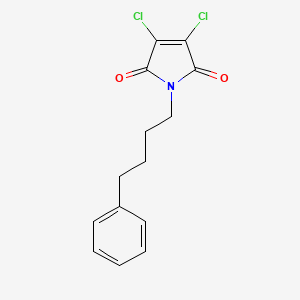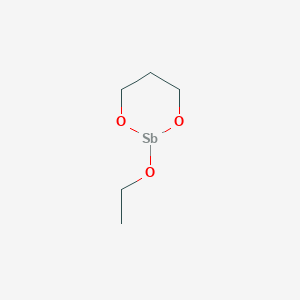
2-Ethoxy-1,3,2-dioxastibinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-1,3,2-dioxastibinane is an organoantimony compound characterized by the presence of an ethoxy group and a dioxastibinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1,3,2-dioxastibinane typically involves the reaction of antimony trichloride with ethylene glycol in the presence of an ethoxy group donor. The reaction is carried out under controlled conditions to ensure the formation of the desired dioxastibinane ring structure. The reaction conditions often include a solvent such as toluene or dichloromethane, and the reaction is typically performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1,3,2-dioxastibinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: Reduction reactions can convert it to lower oxidation state antimony species.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organolithium compounds.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony pentoxide, while reduction could produce antimony trioxide. Substitution reactions can result in a variety of organoantimony compounds with different functional groups.
Scientific Research Applications
2-Ethoxy-1,3,2-dioxastibinane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organoantimony compounds and as a catalyst in organic reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry, including as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and polymers.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1,3,2-dioxastibinane involves its interaction with molecular targets such as enzymes and proteins. The compound can form coordination complexes with these biomolecules, potentially altering their function. The exact pathways and molecular targets are still under investigation, but it is believed that the antimony center plays a crucial role in these interactions.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-1,3,2-dioxaphospholane: Similar in structure but contains phosphorus instead of antimony.
2-Ethoxy-1,3,2-dioxathiolane: Contains sulfur instead of antimony.
2-Ethoxy-1,3,2-dioxaborolane: Contains boron instead of antimony.
Uniqueness
2-Ethoxy-1,3,2-dioxastibinane is unique due to the presence of antimony, which imparts distinct chemical properties compared to its phosphorus, sulfur, and boron analogs. These properties include higher reactivity and the ability to form stable coordination complexes with a variety of ligands.
Properties
CAS No. |
90228-99-2 |
|---|---|
Molecular Formula |
C5H11O3Sb |
Molecular Weight |
240.90 g/mol |
IUPAC Name |
2-ethoxy-1,3,2-dioxastibinane |
InChI |
InChI=1S/C3H6O2.C2H5O.Sb/c4-2-1-3-5;1-2-3;/h1-3H2;2H2,1H3;/q-2;-1;+3 |
InChI Key |
PVHGTXLZWKGPNH-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Sb]1OCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


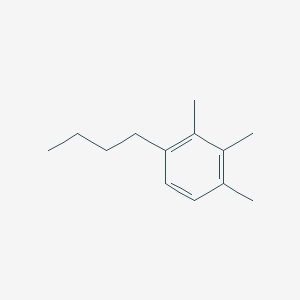
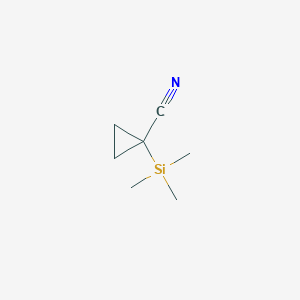

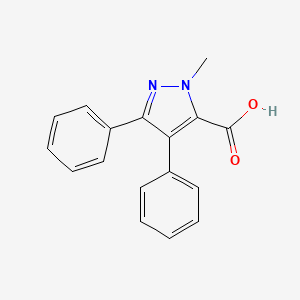
![1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one](/img/structure/B14367603.png)
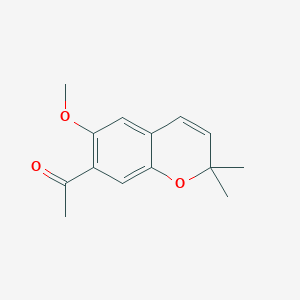

![1-[(4-Dodecylphenyl)methyl]-2-phenyl-1,2,4-triazolidine-3,5-dione](/img/structure/B14367627.png)

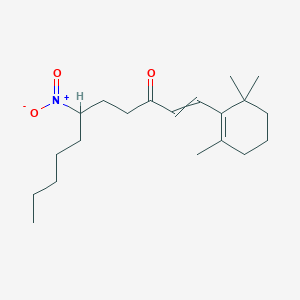
![Benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B14367653.png)
